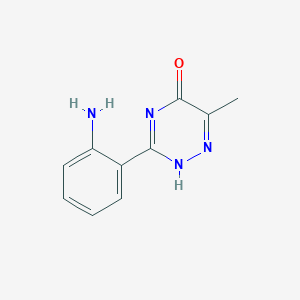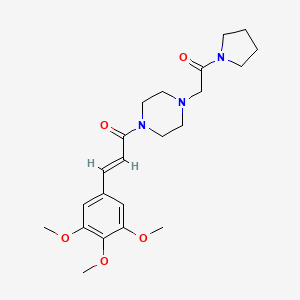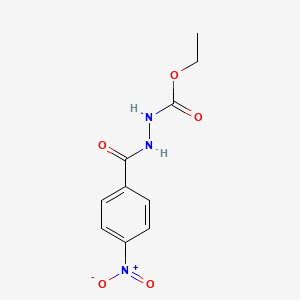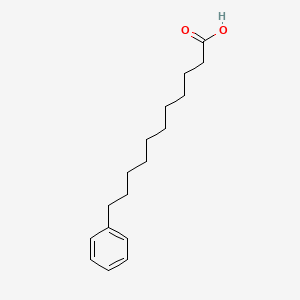![molecular formula C15H15ClN2O B7818210 2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B7818210.png)
2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in an anhydrous condition in the presence of chloroacetonitrile . This reaction leads to the formation of the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining anhydrous conditions and using appropriate catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and secondary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted quinazolinone derivatives.
Oxidation Reactions: Formation of quinazolinone oxides.
Reduction Reactions: Formation of reduced quinazolinone derivatives.
Applications De Recherche Scientifique
2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer activities.
Biological Research: Investigated for its potential to inhibit biofilm formation and quorum sensing in bacteria.
Industrial Applications: Used in the synthesis of various bioactive molecules and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial quorum sensing by binding to transcriptional regulators, thereby preventing biofilm formation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloromethyl-4-methyl-quinazoline: Similar in structure but lacks the dimethyl groups.
Quinazolin-4-one: The parent compound without the chloromethyl and dimethyl substitutions.
2,4-quinazolinedione: Contains two carbonyl groups instead of one.
Uniqueness
2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, while the dimethyl groups enhance its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-15(2)7-9-5-3-4-6-10(9)13-12(15)14(19)18-11(8-16)17-13/h3-6H,7-8H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSYAMTORFTKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N=C(N3)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N=C(N3)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2-Nitrophenyl)carbamoylamino]methyl-triphenylphosphanium;chloride](/img/structure/B7818127.png)









![(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]](/img/structure/B7818205.png)



